molecular formula C13H12ClNO B13517147 N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride

N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride

Cat. No.: B13517147
M. Wt: 233.69 g/mol
InChI Key: QRFISVCTUOUECE-UHFFFAOYSA-N
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Description

N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride is a carbamoyl chloride derivative featuring a naphthalen-1-ylmethyl substituent. This compound is structurally characterized by a reactive carbamoyl chloride group (-COCl) bonded to a methyl group and a bulky naphthalene-based moiety. Carbamoyl chlorides are widely used as intermediates in organic synthesis, particularly in the formation of ureas, carbamates, and amides via nucleophilic substitution reactions. The naphthalen-1-yl group introduces significant steric bulk and aromaticity, which can influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

N-methyl-N-(naphthalen-1-ylmethyl)carbamoyl chloride

InChI

InChI=1S/C13H12ClNO/c1-15(13(14)16)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3

InChI Key

QRFISVCTUOUECE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of N-methyl-N-(naphthalen-1-ylmethyl)amine Intermediate

This intermediate is typically prepared via:

Conversion to Carbamoyl Chloride

The carbamoyl chloride functionality is introduced via chlorocarbonylation of the amine intermediate:

  • Chloroformylation using phosgene or triphosgene:
    The amine is reacted with phosgene (COCl2) or triphosgene under controlled temperature conditions (often below 0 °C to room temperature) in anhydrous solvents such as dichloromethane or toluene. Pyridine or other bases can be used to scavenge the generated hydrochloric acid and facilitate the reaction. This step yields the carbamoyl chloride derivative.

  • Gas-phase synthesis of methyl carbamoyl chloride as an intermediate:
    Methylamine and phosgene gases are reacted at elevated temperatures (240–300 °C) in a pipeline reactor to produce methyl carbamoyl chloride, which can then be reacted with the naphthalen-1-ylmethyl moiety to form the target compound. This method is industrially relevant due to its continuous operation and high yield but requires specialized equipment.

Detailed Reaction Conditions and Data Table

Step Reactants & Reagents Conditions Yield (%) Notes
1 1-chloromethylnaphthalene + N-methylformamide + KOH + TBAB 5 °C, 4 h stirring, aqueous phase ~82 (crude) Phase transfer catalysis, mild base avoids by-products
2 Acid hydrolysis of tertiary amide Reflux in 10% H2SO4, 4 h - Converts amide to amine intermediate
3 Basification and extraction pH 10 with NaOH, toluene extraction 41 (pure) Distillation under vacuum yields pure amine
4 Amine + phosgene or triphosgene + pyridine -78 °C to 0 °C, anhydrous solvent High Formation of carbamoyl chloride; careful temp control needed
5 Gas-phase methyl carbamoyl chloride synthesis 240–300 °C, pipeline reactor High Industrial scale, continuous process

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-[(naphthalen-1-yl)methyl]carbamic acid and hydrochloric acid.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine

Major Products Formed

    N-methyl-N-[(naphthalen-1-yl)methyl]carbamic acid: Formed through hydrolysis.

    Substituted Carbamates: Formed through substitution reactions with nucleophiles.

Scientific Research Applications

Methyl(naphthalen-1-yl)carbamyl chloride, also known as N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride, is an organic compound with the chemical formula C13H10ClNOC_{13}H_{10}ClNO and a molar mass of approximately 233.69 g/mol. It is classified as a carbamoyl chloride, featuring a naphthalene ring bonded to a carbamoyl chloride group via a methyl linkage. The presence of the carbamoyl chloride functional group makes it highly reactive, particularly towards nucleophiles, which is significant in various synthetic and biological applications.

Interaction Studies

Interaction studies involving methyl(naphthalen-1-yl)carbamyl chloride primarily focus on its reactivity with biological macromolecules. The compound's ability to form covalent bonds allows researchers to investigate its effects on enzyme activity and protein structure. Such studies often utilize techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to characterize the interactions and modifications induced by this compound on target proteins.

Use as a Precursor

N-methyl-1-naphthalenemethylamine, which serves as a precursor for synthesizing carbamoyl chlorides, shares structural similarities with methyl(naphthalen-1-yl)carbamyl chloride.

Mechanism of Action

The mechanism of action of N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The compound’s carbamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, potentially altering their function or activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride with analogous carbamoyl chlorides and related compounds, focusing on molecular properties, reactivity, and applications:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Reactivity/Applications
This compound C₁₃H₁₂ClNO Naphthalen-1-ylmethyl, methyl ~233.7 (calculated) Likely used in synthesizing naphthalene-containing amides or carbamates; high steric hindrance may slow nucleophilic substitution.
N-Methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride C₄H₅ClF₃NO 2,2,2-Trifluoroethyl, methyl 175.54 Electron-withdrawing trifluoroethyl group enhances electrophilicity; used in fluorinated drug intermediates.
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates Variable Substituted phenyl, naphthalen-2-yl Variable (e.g., ~300–350) Antimicrobial agents; naphthalene core enhances lipophilicity and membrane penetration.
N-Methyl-1-(naphthalen-1-yl)methanamine C₁₂H₁₃N Naphthalen-1-ylmethyl, methylamine 171.24 Intermediate for pharmaceuticals; primary amine group enables further functionalization.

Key Observations :

Substituent Effects :

  • The naphthalen-1-ylmethyl group in the target compound increases steric bulk compared to smaller substituents like the trifluoroethyl group in . This may reduce reaction rates in nucleophilic substitutions but improve binding to hydrophobic targets.
  • Electron-withdrawing groups (e.g., trifluoroethyl in ) enhance the electrophilicity of the carbamoyl chloride, making it more reactive toward amines or alcohols.

Biological Activity :

  • Naphthalene-containing carbamates (e.g., ) exhibit antimicrobial activity, suggesting that the naphthalene moiety contributes to bioactivity through interactions with bacterial membranes or enzymes.
  • The cytotoxicity of naphthalene derivatives is often lower than that of simpler aromatic systems (e.g., benzene), as seen in compound 1 and 2 from , which showed negligible cytotoxicity.

Synthetic Utility :

  • Carbamoyl chlorides like the target compound are pivotal in synthesizing ureas and carbamates. For example, similar compounds in were used in multi-step syntheses of complex amides via carbodiimide-mediated couplings.
  • The trifluoroethyl derivative is optimized for high-throughput applications due to its stability and reactivity, whereas the naphthalene-based compound may require tailored reaction conditions (e.g., elevated temperatures or polar solvents).

Biological Activity

N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride is an organic compound classified as a carbamoyl chloride, distinguished by its unique structure that includes a naphthalenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to receptor modulation and synthetic applications in drug development.

  • Molecular Formula : C13H12ClN
  • Molar Mass : Approximately 233.69 g/mol
  • Functional Groups : Carbamoyl chloride, naphthalene

The presence of the carbamoyl chloride functional group enhances its reactivity, particularly towards nucleophiles, making it a valuable intermediate in the synthesis of biologically active compounds.

Pharmacological Potential

Research indicates that this compound may modulate nicotinic acetylcholine receptors (nAChRs), similar to other carbamoyl chlorides known for their pharmacological properties. This modulation could have implications for developing therapeutic agents targeting neurological disorders.

Interaction Studies

The compound's interactions with biological macromolecules have been explored through various techniques, including:

  • Mass Spectrometry : To analyze binding affinities and modifications.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To characterize the structural changes in target proteins upon interaction.

These studies are crucial for understanding how this compound influences enzyme activity and protein structure, potentially leading to the discovery of new therapeutic pathways.

Comparative Analysis with Similar Compounds

To provide a clearer understanding of this compound's biological activity, a comparison with structurally related compounds is beneficial:

Compound NameStructure TypeKey Features
N-methyl-1-naphthalenemethylamineAminePrecursor for synthesizing carbamoyl chlorides
N-(cyano(naphthalen-1-yl)methyl)benzamideBenzamideLacks carbamoyl chloride functionality
2-methylnaphthalene-1-carbonyl chlorideCarbonyl ChlorideSimilar reactivity but different functional groups

This table illustrates the unique characteristics of this compound compared to other compounds, highlighting its potential as a versatile building block in drug development.

Q & A

Q. Q1. What spectroscopic techniques are recommended for characterizing N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride, and how should they be applied?

A:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify methyl groups (δ ~2.8–3.2 ppm for N-methyl) and the naphthalene aromatic protons (δ ~7.2–8.5 ppm). Assign coupling patterns to confirm substitution on the naphthalene ring .
  • IR Spectroscopy : Confirm the carbamoyl chloride (C=O stretch at ~1700–1750 cm1^{-1}) and absence of hydroxyl groups (no broad peak at 3200–3600 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on the loss of Cl (isotopic signature at M+2) .

Q. Q2. How can synthetic protocols for this compound be optimized to improve yield?

A:

  • Reagent Selection : Use triphosgene (BTC) instead of phosgene for safer carbamoyl chloride formation. Monitor reaction temperature (10–15°C) to avoid side reactions like hydrolysis .
  • Solvent Choice : Dichloromethane (DCM) is preferred over THF due to better stability of intermediates. Include sodium bicarbonate to neutralize HCl byproducts .
  • Purification : Employ vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Advanced Research Questions

Q. Q3. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

A:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study transition states and activation barriers for reactions with amines or alcohols. Focus on the electrophilic carbonyl carbon .
  • Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) to predict binding modes, leveraging naphthalene’s π-π stacking potential .
  • Solvent Effects : Use COSMO-RS models to evaluate solvent polarity’s impact on reaction kinetics, particularly in aprotic solvents like DCM .

Q. Q4. How can contradictions in toxicity data for carbamoyl chlorides be resolved?

A:

  • In Vitro/In Vivo Correlation : Compare results from Ames tests (using Salmonella typhimurium strains) with mammalian toxicity studies (e.g., hepatic enzyme assays in rodents). Adjust for metabolic activation differences .
  • Dose-Response Analysis : Apply Hill slope models to distinguish threshold effects from linear low-dose responses. Use benchmark dose (BMD) software for risk assessment .
  • Structural Alerts : Cross-reference with SAR databases to identify toxicophores (e.g., naphthalene’s potential for DNA intercalation) .

Q. Q5. What advanced crystallization techniques ensure high-quality single crystals for X-ray diffraction studies of this compound?

A:

  • Slow Evaporation : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. Maintain a temperature gradient (±0.1°C) to minimize defects .
  • Cryocrystallography : Flash-cool crystals to 100 K in liquid N2_2 to reduce thermal motion artifacts. Validate data collection with SHELX programs (e.g., SHELXL for refinement) .
  • Twinned Data Handling : Employ twin refinement in SHELXL and verify results with the Rint_{\text{int}} metric (<5% for high resolution) .

Q. Q6. How do steric effects from the naphthalene group influence reaction pathways in cross-coupling reactions?

A:

  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure rate constants for reactions with bulky nucleophiles (e.g., tert-butylamine). Compare with less hindered analogs .
  • Steric Parameterization : Apply Taft or Charton steric parameters to quantify the naphthalene group’s hindrance. Correlate with reaction yields using multivariate regression .
  • Theoretical Models : Perform NCI (Non-Covalent Interaction) analysis to visualize steric clashes in transition states .

Methodological Guidance for Data Interpretation

Q. Q7. How should researchers address discrepancies in spectroscopic data between synthetic batches?

A:

  • Batch Comparison : Use PCA (Principal Component Analysis) on NMR/IR datasets to identify outlier batches. Investigate solvent impurities or moisture content .
  • Isotopic Labeling : Synthesize 13C^{13} \text{C}-labeled carbamoyl chloride to confirm peak assignments and detect trace byproducts .
  • Collaborative Validation : Share raw data with external labs for independent analysis, ensuring instrument calibration .

Q. Q8. What protocols ensure reproducibility in catalytic applications of this compound?

A:

  • Catalyst Screening : Test under inert conditions (glovebox) to exclude O2_2/H2_2O interference. Use kinetic quenching experiments (e.g., adding TEMPO) to trap radical intermediates .
  • Turnover Number (TON) : Calculate TON via ICP-MS to quantify metal catalyst residues. Correlate with reaction efficiency .
  • Microscopy : Use SEM/TEM to assess catalyst morphology changes post-reaction .

Tables for Key Data

Q. Table 1. Key Spectral Signatures

TechniqueCharacteristic PeaksInterpretation
1H^1 \text{H}-NMRδ 3.1 ppm (s, 3H)N-methyl group
13C^{13} \text{C}-NMRδ 155 ppmCarbamoyl C=O
IR1720 cm1^{-1}C=O stretch

Q. Table 2. Toxicity Study Design

ParameterRecommendationReference
SpeciesRodents (oral), S. typhimurium (Ames)
Exposure RouteInhalation, oral gavage
EndpointsHepatic enzymes, DNA adducts

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